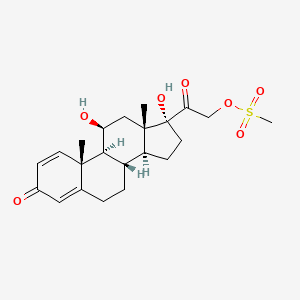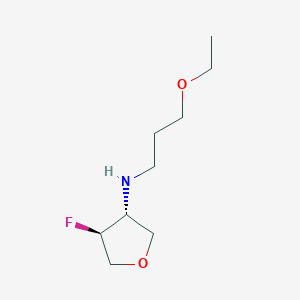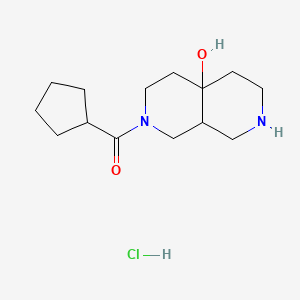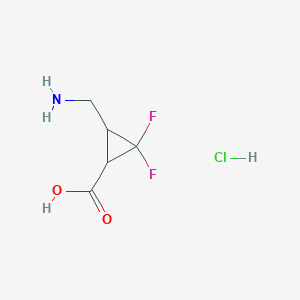
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-methanesulphonate
Overview
Description
“11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-methanesulphonate” is also known as Betamethasone . It is an isomer of dexamethasone and can be used as an anti-itch agent and for treating dermatitis and eczema . It is also a metabolite of Mometasone Furoate, which is a tropical corticosteroid used as an anti-inflammatory .
Synthesis Analysis
The synthesis of “11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-methanesulphonate” can be achieved by methanesulfonylation of 11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione . Another method involves a hydrolysis reaction with sodium sulfite and sodium hydroxide in water, followed by the addition of methanol .Molecular Structure Analysis
The molecular formula of “11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-methanesulphonate” is C21H28O5 . Its average mass is 360.444 Da and its monoisotopic mass is 360.193665 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-methanesulphonate” include methanesulfonylation and hydrolysis .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 570.6±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.6 mmHg at 25°C . Its enthalpy of vaporization is 98.3±6.0 kJ/mol . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Phosphonic Acid: Preparation and Applications
Phosphonic acids, which share a similar functional group connectivity with the target compound (involving carbon-phosphorus bonds), have broad applications across chemistry, biology, and physics. They are utilized for their bioactive properties (as drugs or pro-drugs), in bone targeting, the design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. This diversity underlines the potential of compounds with specific functional groups for wide-ranging scientific applications (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Methane as a Resource: Biotechnological Applications
Methanotrophic bacteria, which utilize methane as their sole carbon source, present an array of biotechnological applications that could be tangentially relevant to research involving steroid compounds. These applications include the production of single-cell protein, biopolymers, nanotechnology components, soluble metabolites, lipids, growth media, and vitamin B12, as well as genetic engineering for new compounds. This research highlights the innovative use of microbial metabolism for producing valuable compounds, potentially including steroid derivatives (Strong, Xie, & Clarke, 2015).
11Beta-hydroxysteroid Dehydrogenase Type 1 and Metabolic Syndrome
Research on 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the regulation of glucocorticoids, underscores the importance of steroid metabolism in health and disease. 11β-HSD1's role in the hypothalamus-pituitary-adrenal axis, metabolic syndrome, and inflammation provides insights into how structural or functional analogs of corticosteroids could be applied in therapeutic contexts. This enzyme's modulation is linked to metabolic health, suggesting avenues for research into compounds like the one for managing metabolic and inflammatory conditions (Cooper & Stewart, 2009).
Tricaine Methanesulfonate for Anesthesia of Fish
Tricaine methanesulfonate (TMS), another methanesulfonate compound, serves as a widely used anesthetic in fish research and aquaculture. The review on TMS emphasizes the importance of understanding the pharmacological and toxicological profiles of methanesulfonate compounds. Proper use of TMS can impact fish viability and experimental outcomes, highlighting the broader implications of research on compounds with methanesulfonate groups for environmental and veterinary science (Carter, Woodley, & Brown, 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O7S/c1-20-8-6-14(23)10-13(20)4-5-15-16-7-9-22(26,18(25)12-29-30(3,27)28)21(16,2)11-17(24)19(15)20/h6,8,10,15-17,19,24,26H,4-5,7,9,11-12H2,1-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEYKLAAPSZABE-CWNVBEKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COS(=O)(=O)C)O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)C)O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188894 | |
| Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-methanesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-methanesulphonate | |
CAS RN |
35410-28-7 | |
| Record name | (11β)-11,17-Dihydroxy-21-[(methylsulfonyl)oxy]pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35410-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-methanesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035410287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-methanesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B1531541.png)

![(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531546.png)

![1-Octahydrocyclopenta[c]pyrrol-4-yl-4-piperidinol dihydrochloride](/img/structure/B1531550.png)

![1-{Octahydrocyclopenta[c]pyrrol-4-yl}azetidine dihydrochloride](/img/structure/B1531553.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride](/img/structure/B1531556.png)
![4-[4-(Trifluoromethyl)phenyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1531558.png)

![4-{Octahydrocyclopenta[c]pyrrol-4-yl}piperazin-2-one dihydrochloride](/img/structure/B1531560.png)
![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine](/img/structure/B1531561.png)